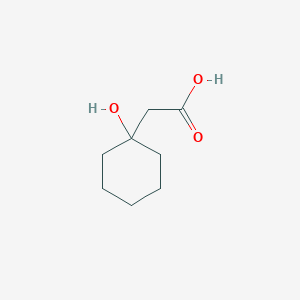

(1-Hydroxycyclohexyl)acetic acid

Descripción

Propiedades

IUPAC Name |

2-(1-hydroxycyclohexyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c9-7(10)6-8(11)4-2-1-3-5-8/h11H,1-6H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AADJJWDBCQRALD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70289825 | |

| Record name | 2-(1-Hydroxycyclohexyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70289825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14399-63-4 | |

| Record name | 14399-63-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64733 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(1-Hydroxycyclohexyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70289825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-hydroxycyclohexyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways to (1-Hydroxycyclohexyl)acetic Acid

The synthesis of this compound can be approached through various established chemical routes. These methods primarily involve the functionalization of cyclohexanone (B45756) or its derivatives.

While direct hydroxymethylation of cyclohexanol (B46403) itself is not a primary route to this compound, related syntheses often start with cyclohexanone. A common strategy involves the reaction of cyclohexanone with a cyanide source, such as hydrogen cyanide or a cyanide salt, to form a cyanohydrin. This intermediate, 1-hydroxycyclohexanecarbonitrile, can then be hydrolyzed under acidic or basic conditions to yield this compound.

Another relevant precursor is cyclohexanecarboxylic acid. google.com A synthetic process for 1-hydroxycyclohexyl phenyl ketone, a related compound, starts with cyclohexanecarboxylic acid. google.com This process involves acylation followed by a Friedel-Crafts reaction and subsequent hydrolysis. google.com While not a direct synthesis of this compound, it highlights the use of cyclohexyl-based precursors in building similar molecular frameworks.

Esterification is a fundamental reaction for modifying this compound, converting the carboxylic acid group into an ester. This transformation is valuable for various applications, including the synthesis of derivatives with altered physical and chemical properties.

Direct esterification, often referred to as Fischer esterification, involves reacting this compound with an alcohol in the presence of a strong acid catalyst. patsnap.com This is an equilibrium-driven process where the removal of water, a byproduct, is crucial to drive the reaction towards the formation of the ester. patsnap.comresearchgate.net

Commonly used acid catalysts include sulfuric acid, hydrochloric acid, and p-toluenesulfonic acid. patsnap.comresearchgate.net The reaction mechanism begins with the protonation of the carboxylic acid's carbonyl oxygen by the acid catalyst. patsnap.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. patsnap.com A tetrahedral intermediate is formed, followed by proton transfer and the elimination of water to yield the final ester. patsnap.com The reaction is typically conducted under reflux conditions to provide the necessary activation energy and to facilitate the removal of water. patsnap.com

The choice of alcohol and reaction conditions can be tailored to produce a variety of esters. For instance, the reaction with ethanol (B145695) would yield ethyl (1-hydroxycyclohexyl)acetate. The efficiency of the esterification can be influenced by factors such as the molar ratio of the reactants, the concentration of the catalyst, the reaction temperature, and the method of water removal. patsnap.comgoogle.com While an excess of the alcohol can be used to shift the equilibrium, alternative methods like azeotropic distillation are also employed. patsnap.com

Recent advancements have explored the use of solid acid catalysts, which offer advantages in terms of separation and reusability. researchgate.netnih.gov Hafnium(IV) and zirconium(IV) salts have also been shown to be effective catalysts for the direct esterification of carboxylic acids and alcohols. organic-chemistry.org

Table 1: Examples of Direct Esterification Reactions

| Carboxylic Acid | Alcohol | Catalyst | Product |

|---|---|---|---|

| Acetic Acid | Ethanol | Strong Acid | Ethyl Acetate (B1210297) |

| Benzoic Acid | Methanol (B129727) | Strong Acid | Methyl Benzoate |

| This compound | Ethanol | Strong Acid | Ethyl (1-hydroxycyclohexyl)acetate |

An alternative method for the esterification of this compound involves its reaction with vinyl ethers. nih.gov This approach can proceed under milder conditions compared to traditional acid-catalyzed esterification. The reaction can be catalyzed by various substances, including iodine. nih.gov

When this compound reacts with a vinyl ether, such as butyl vinyl ether, at low temperatures, the primary product is the corresponding ester. nih.gov The mechanism involves the formation of an adduct between the vinyl ether and the carboxylic acid, which then rearranges to form the ester. nih.gov

However, the reaction temperature can significantly influence the outcome. At higher temperatures, for example, 80°C, the reaction of this compound with butyl vinyl ether can lead to both esterification and dehydration, resulting in the formation of an unsaturated ester, butyl 2-cyclohexenylacetate. nih.gov This indicates that the tertiary hydroxyl group on the cyclohexane (B81311) ring can be eliminated under these conditions.

The use of enzymes, such as Candida antarctica lipase (B570770) B, has also been explored as a sustainable catalyst for the reaction between carboxylic acids and vinyl ethers. rsc.org This enzymatic approach offers high conversion rates under mild conditions and in various solvents. rsc.org

The reaction between carboxylic acids and vinyl ethers can also lead to the formation of hemiacetal esters, which are thermally labile and can be used as protecting groups for carboxylic acids. dtu.dk The formation of side products, such as acetaldehyde (B116499) and butan-1-ol, can occur, particularly in the presence of water. dtu.dk

Esterification Processes Involving this compound

Advanced Synthetic Strategies and Novel Approaches

Research into the synthesis of this compound and its derivatives continues to explore more efficient and environmentally benign methods.

Electrochemical synthesis is emerging as a powerful and sustainable tool in organic chemistry. nih.gov While specific research on the direct electrochemical synthesis of this compound is not widely documented, electrochemical methods have been applied to related transformations.

For instance, electrochemical techniques can be used to catalyze esterification reactions. nih.gov Studies have shown that applying a voltage can promote the esterification of acids and alcohols in solution, leading to an increase in ester content. nih.gov This method offers a way to drive the reaction forward without the need for traditional heating or strong acid catalysts.

Furthermore, electrochemical oxidation has been used in the synthesis of complex molecules involving reactions of nucleophiles with electrochemically generated intermediates. drugbank.com While not directly applied to this compound, these principles could potentially be adapted for its synthesis or derivatization. For example, the electrochemical oxidation of a related precursor could generate a reactive species that could then be trapped with a suitable nucleophile to construct the desired acetic acid side chain. The use of sustainable carbon-based electrode materials and the potential for scalability make electrosynthesis an attractive area for future research in the synthesis of this compound. nih.gov

Catalytic Systems in Stereoselective Synthesis

The stereoselective synthesis of chiral molecules is a critical area of organic chemistry. beilstein-journals.orgnih.gov In the context of compounds structurally related to this compound, iminium catalysis has emerged as a powerful tool. beilstein-journals.orgnih.gov This method involves the use of chiral primary amines to activate substrates, leading to highly stereoselective transformations. beilstein-journals.orgnih.gov For instance, the addition of bisthiomalonates to cyclic enones can be efficiently catalyzed by chiral primary amines, resulting in products with high enantioselectivity. beilstein-journals.orgnih.gov The presence of a stereogenic center near the reactive site of the catalyst-substrate adduct facilitates efficient chirality transfer. beilstein-journals.orgnih.gov

Modifications to the catalyst structure, such as substitutions on the quinine (B1679958) core of cinchona alkaloids, can influence the enantioselectivity of the reaction. beilstein-journals.orgnih.gov For example, introducing a substituent at the 2'-position of the quinine core has been observed to decrease the enantiomeric excess of the product. beilstein-journals.orgnih.gov The choice of the acid co-catalyst can also play a role, although in some systems, its impact may be minimal. beilstein-journals.org The use of organo-cation catalysis, such as with SPA-triazolium bromide, has also shown promise in achieving enantioselective synthesis of related cyclic compounds. rsc.org

Synthesis of Derivatives and Analogs

The synthesis of derivatives of this compound, such as its esters and amino-substituted analogs, is of significant interest.

Ethyl 2-(1-hydroxycyclohexyl)acetate:

This ethyl ester can be prepared through the hydroxymethylation of hydroxycyclohexane with ethyl acetate. It serves as a valuable intermediate in the synthesis of new pharmaceuticals and is also used in the flavor and fragrance industry. The cyclohexane ring in this molecule typically adopts a chair conformation.

2-(4-((tert-Butoxycarbonyl)amino)-1-hydroxycyclohexyl)acetic acid:

The synthesis of this analog involves the introduction of a protected amino group onto the cyclohexane ring. A common strategy for introducing a Boc-protected amino group is through the transformation of an azide (B81097). orgsyn.org This can be achieved in a one-pot, two-stage process involving the conversion of an azide to an amine, which is then protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate. orgsyn.org The synthesis of the precursor, 2-(trans-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid, has been documented. bldpharm.com

Mechanistic Studies of Key Reactions

Elucidation of Esterification Mechanisms

The esterification of carboxylic acids like this compound is a fundamental reaction. Mechanistic studies, often employing computational methods like Density Functional Theory (DFT), have provided insights into these processes. nih.govresearchgate.net

Even in the absence of a catalyst, the esterification of acetic acid with methanol can proceed through a concerted mechanism involving cyclic transition states. nih.govresearchgate.net DFT calculations have shown that the reaction can occur via 4- or 6-membered transition state structures. nih.govresearchgate.net The free energy of activation for the uncatalyzed esterification of acetic acid is approximately 36 kcal/mol. nih.govresearchgate.net The presence of an acid catalyst accelerates the reaction by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating nucleophilic attack by the alcohol.

Dehydration Reactions and Unsaturated Product Formation

Alcohols, including this compound with its tertiary hydroxyl group, can undergo dehydration to form alkenes. libretexts.orgyoutube.com This reaction is typically carried out by heating the alcohol in the presence of a strong acid like sulfuric or phosphoric acid. libretexts.org

The mechanism of dehydration for tertiary alcohols proceeds through an E1 pathway. libretexts.orgyoutube.comyoutube.com The key steps are:

Protonation of the hydroxyl group: The lone pair of electrons on the oxygen atom of the hydroxyl group attacks a proton from the strong acid, forming a good leaving group (water). libretexts.orgyoutube.com

Formation of a carbocation: The protonated hydroxyl group departs as a water molecule, leaving behind a tertiary carbocation. This is the rate-determining step. libretexts.org

Deprotonation: A weak base, such as water or the conjugate base of the acid, removes a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond. libretexts.org

The reaction temperature required for dehydration varies with the substitution of the alcohol, with tertiary alcohols dehydrating at the lowest temperatures (25°– 80°C). libretexts.org

Investigations into Chiral Stability during Derivatization

Maintaining chiral integrity during the derivatization of enantiomerically pure compounds is crucial. nih.gov In the context of chiral separations, derivatization with an optically pure agent is a common technique to form diastereomers, which can then be separated using achiral chromatography. nih.gov

For chiral molecules, the stability of the stereocenter(s) during chemical transformations is paramount. Reactions that proceed through mechanisms involving the formation of achiral intermediates, such as carbocations at a stereocenter, can lead to racemization. Therefore, when derivatizing a chiral analog of this compound, reaction conditions must be carefully chosen to avoid compromising its enantiomeric purity. The use of chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) is a widely used method for analyzing the enantiomeric purity of chiral compounds and their derivatives. nih.govnih.gov Polysaccharide-based and cyclodextrin-based CSPs are particularly common for this purpose. nih.govmdpi.com

Reaction Optimization and Yield Enhancement in Synthetic Routes

Optimizing reaction conditions is essential for maximizing the yield and purity of the desired product. In the synthesis of cyclohexyl acetate, a related compound, catalytic distillation has been employed to integrate reaction and separation, thereby improving efficiency. researchgate.net The use of a microfibrous-structured Nafion-SiO2/SS-fiber solid acid catalyst as catalytic packings has shown high efficiency in this process. researchgate.net

For the hydrogenation of cyclohexyl acetate to produce cyclohexanol and ethanol, the addition of zinc to a Cu/Al2O3 catalyst has been shown to enhance both the activity and selectivity. rsc.org The presence of zinc increases the dispersion of copper particles and modifies the electronic properties of the copper species, leading to improved catalytic performance. rsc.org These examples highlight the importance of catalyst design and process engineering in optimizing synthetic routes.

Data Tables

Table 1: Properties of this compound and its Derivatives

| Compound Name | CAS Number | Molecular Formula | Physical Form |

| This compound | 14399-63-4 | C8H14O3 | Solid sigmaaldrich.com |

| Ethyl 2-(1-hydroxycyclohexyl)acetate | 5326-50-1 | C10H18O3 | - |

| 2-(trans-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid | 189153-10-4 | C14H25NO4 | - |

| 2-[(1r,4r)-4-({[(tert-butoxy)carbonyl]amino}methyl)cyclohexyl]acetic acid | 180046-57-5 | C14H25NO4 | Powder sigmaaldrich.com |

Data sourced from references as cited.

Influence of Temperature and Molar Ratios on Reaction Outcomes

The efficiency and yield of the synthesis are significantly affected by reaction parameters such as temperature and the molar ratio of the reactants.

Temperature: Reaction temperature is a critical factor influencing the rate and outcome of the synthesis. For the related esterification of cyclohexene (B86901) with acetic acid, an increase in temperature from 45°C to 85°C demonstrated a marked improvement in the conversion rate, with 85°C identified as the optimal temperature for the process. nih.govresearchgate.net Further increases beyond this point resulted in only minor changes in conversion. nih.gov In another study involving a Reformatsky-type reaction for synthesizing β-thioxoesters, a constant temperature of 60°C was maintained. nih.gov The production of cyclohexyl acetate from cyclohexanol and acetic acid also showed increased conversion with rising temperatures. researchgate.net This body of evidence suggests that, while the optimal temperature can be specific to the exact reactants and catalyst system, a range of 60°C to 85°C is generally effective for this class of reaction.

Molar Ratios: The stoichiometry of the reactants is another pivotal parameter. In a study on a Reformatsky-analogous reaction, molar ratios of the carbonyl compound (isothiocyanate) to the α-haloester (ethyl 2-bromoacetate) were explored at 1:1.5 and 1:2. nih.gov For the synthesis of cyclohexyl acetate, experiments conducted with varying mole ratios of acetic acid to cyclohexanol (1:1, 1:2, and 1:3) revealed that increasing the proportion of the acid reactant led to a higher percentage of conversion. researchgate.net This indicates that using the α-haloester in excess relative to the ketone may favor higher yields of the desired product.

Table 1: Effect of Temperature and Molar Ratio on Synthesis

| Parameter | Condition | Observation | Source |

|---|---|---|---|

| Temperature | 45°C ➔ 85°C | Obvious rise in conversion for a related esterification. nih.govresearchgate.net | nih.govresearchgate.net |

| Temperature | 60°C | Constant temperature used for a Reformatsky-type reaction. nih.gov | nih.gov |

| Molar Ratio (Carbonyl:Ester) | 1:1.5 to 1:2 | Utilized in a Reformatsky-analogous reaction. nih.gov | nih.gov |

| Molar Ratio (Acid:Alcohol) | 1:1 ➔ 1:3 | Increased conversion with higher acid ratio in a related synthesis. researchgate.net | researchgate.net |

Catalyst Selection and Concentration Effects

Catalyst Selection: The traditional and most common catalyst for the Reformatsky reaction is metallic zinc, typically in the form of dust or turnings. wikipedia.orglibretexts.org Zinc is effective because it facilitates the generation of an enolate without the need for a strong Brønsted base, which could otherwise react with the carbonyl compound itself. byjus.com However, research has expanded the scope of catalysts to include other metals and metal salts. Metals such as iron, cobalt, and nickel have been successfully employed. wikipedia.orgorganic-chemistry.org Furthermore, various metal salts, including samarium(II) iodide, chromium(II) chloride, and titanocene(III) chloride, have proven to be viable alternatives to metallic zinc. wikipedia.orgorganic-chemistry.org For the related synthesis of cyclohexyl acetate, ion exchange resins like Amberlyst-15 and sulfonic acid-type styrene (B11656) resins (D006) have also been used effectively. researchgate.netresearchgate.net

Concentration Effects: The concentration or amount of catalyst used directly impacts the reaction's efficiency. In one study of a Reformatsky-type reaction, 3 equivalents of zinc were used relative to the limiting reagent. nih.gov For the synthesis of cyclohexyl phenyl ketone, a related process, the yield was optimized when a specific quantity (24 g) of the anhydrous aluminium trichloride (B1173362) catalyst was used. researchgate.net In batch experiments for producing cyclohexyl acetate, a catalyst loading of 5% (by weight) was found to be effective. researchgate.net These findings highlight the importance of optimizing the catalyst-to-reactant ratio to maximize product yield.

Table 2: Influence of Catalyst Type and Concentration

| Catalyst Type | Concentration/Loading | Context | Source |

|---|---|---|---|

| Zinc | 3 equivalents | Reformatsky-analogous reaction. nih.gov | nih.gov |

| Amberlyst-15 | 5% (w) | Cyclohexyl acetate synthesis. researchgate.net | researchgate.net |

| Anhydrous aluminium trichloride | 24 g | Cyclohexyl phenyl ketone synthesis. researchgate.net | researchgate.net |

| Iron, Cobalt, Nickel | N/A | Alternative metals for Reformatsky reaction. wikipedia.orgorganic-chemistry.org | wikipedia.orgorganic-chemistry.org |

| Samarium(II) iodide, Chromium(II) chloride | N/A | Alternative metal salts for Reformatsky reaction. wikipedia.orgorganic-chemistry.org | wikipedia.orgorganic-chemistry.org |

Solvent-Free Reaction Conditions

A significant advancement in the synthesis of β-hydroxy esters via the Reformatsky reaction is the development of solvent-free, or neat, reaction conditions. nih.gov This approach aligns with the principles of green chemistry by reducing waste and avoiding the use of potentially hazardous organic solvents. It has been explicitly stated that the Reformatsky reaction can be conducted without a solvent and without the need for an inert gas atmosphere. nih.gov The esterification for producing cyclohexyl acetate has also been studied under solvent-free conditions, indicating the broader applicability of this methodology. nih.gov The ability to perform the synthesis of this compound precursors under solvent-free conditions offers a more environmentally benign and efficient manufacturing pathway.

Biological Activities and Biomedical Implications

Metabolic Pathway Modulation

Detailed investigations into the direct effects of (1-Hydroxycyclohexyl)acetic acid on major metabolic pathways are not extensively documented in current scientific literature.

Association with Serum Metabolic Profiles in Obesity Research

There is currently no direct scientific evidence linking this compound to serum metabolic profiles in the context of obesity research. General metabolomics studies in obesity have identified various classes of metabolites that are altered, including amino acids, acylcarnitines, and complex lipids like phosphatidylcholines and triglycerides, but this compound has not been identified as a key differentiating metabolite in these analyses. nih.govresearchgate.net

Interactions with Cholesterol Metabolism Pathways

Specific interactions between this compound and cholesterol metabolism pathways have not been described in the available research. Cholesterol metabolism is a fundamental process involving the synthesis, transport, and excretion of cholesterol, which is a critical component of cell membranes and a precursor to steroid hormones and bile acids. nih.gov While various compounds are known to influence this pathway, the role of this compound remains uncharacterized.

Relationship to Liver Function and Metabolic Health

A direct relationship between this compound and liver function or broader metabolic health has not been established in scientific studies. Research into metabolic liver conditions, such as non-alcoholic fatty liver disease (NAFLD), has identified various molecules that can modulate liver health, often by influencing lipid metabolism and inflammatory signaling. nih.govnih.gov For instance, studies on acetic acid in bovine models show it can activate the AMPK signaling pathway to regulate lipid metabolism in hepatocytes. nih.gov However, similar studies on this compound are absent.

Interactions with Biological Systems

While direct interactions are sparsely reported, the structural scaffold of this compound is utilized in the design of molecules with specific biological targets.

Enzyme and Receptor Interactions

Direct interactions of this compound with specific enzymes or receptors are not well-documented. However, its core structure is a key component in more complex synthetic molecules designed for specific biological activity. For example, a class of mitofusin activators, which are phenyl-[hydroxycyclohexyl] cycloalkyl-carboxamides, were developed based on a pharmacophore model. nih.gov In these engineered molecules, the substituted cyclohexyl group (R1) is designed to mimic the side chain of the amino acid Histidine 380 of the MFN2 protein, a key player in mitochondrial fusion. nih.gov The activity of these activators is highly dependent on the stereochemistry of the molecule. nih.gov

Table 1: Mitofusin Activator Pharmacophore Model

| Component of Synthetic Activator | Mimicked Human MFN2 Amino Acid | Reference |

|---|---|---|

| Substituted Cyclohexyl Group | His380 | nih.gov |

Potential as an Amino Acid Analog

This compound itself is not classified as an amino acid analog because it lacks the defining amino group (–NH2) attached to the alpha-carbon. A true amino acid must contain both an amino group and a carboxyl group. Related compounds, such as Amino(4-hydroxycyclohexyl)acetic acid, do fit this classification due to the presence of the necessary amino group. sigmaaldrich.com

Despite this, the hydroxycyclohexyl acetic acid scaffold serves as a valuable structural motif in medicinal chemistry for mimicking the spatial arrangement of amino acid side chains in protein-protein interactions, as demonstrated in the design of the mitofusin activators mentioned previously. nih.gov

Table 2: List of Compounds

| Compound Name |

|---|

| This compound |

| Acetic acid |

| Amino(4-hydroxycyclohexyl)acetic acid |

| Histidine |

| Metformin |

| Phenyl-[hydroxycyclohexyl] cycloalkyl-carboxamide |

| Resveratrol glucuronic acid |

Therapeutic Research Directions

The unique structural characteristics of this compound, featuring a cyclohexane (B81311) ring with both a hydroxyl and a carboxymethyl substituent on the same carbon atom, have positioned it as a compound of interest for therapeutic research. google.comgoogle.comebi.ac.uk Its potential applications are being explored in various facets of medicine and drug discovery.

Exploration in Medicinal Chemistry and Pharmacology

This compound and its derivatives are subjects of investigation within medicinal chemistry and pharmacology due to their potential to interact with biological targets. google.comgoogle.com The presence of the hydroxyl and carboxylic acid groups imparts polarity and the capacity for hydrogen bonding, which are crucial for molecular recognition by enzymes and receptors. google.com Research into derivatives of this core structure has been pursued to uncover novel therapeutic agents. For instance, derivatives of cyclohexanecarboxylic acid have been synthesized and evaluated for a range of biological activities, including anti-inflammatory and antinociceptive properties. mdpi.com The exploration extends to understanding how modifications to the cyclohexyl and acetic acid moieties influence the pharmacological profile, aiming to develop compounds with enhanced potency and selectivity. mdpi.comd-nb.info The synthesis of various cyclopentane (B165970) and cyclohexane carboxylic acid derivatives has been undertaken to probe their activity as enzyme inhibitors, highlighting the versatility of this structural motif in medicinal chemistry. nih.gov

Role in Drug Development and Formulations

In the realm of drug development, this compound serves as a valuable building block and intermediate in the synthesis of more complex, pharmacologically active molecules. google.comgoogle.com It is offered by chemical suppliers for early discovery research, underscoring its role in the initial phases of creating new chemical entities. scbt.com The compound's preparation is detailed in patents as a step towards creating advanced therapeutic agents, specifically inhibitors for viral enzymes. google.comgoogle.com

The acetic acid component of the molecule is also significant from a formulation perspective. Acetic acid itself can be used as a processing aid in the manufacture of drug formulations, such as spray dried dispersions, to enhance the solubility of poorly soluble active pharmaceutical ingredients (APIs). While not a direct application of this compound, this demonstrates the utility of the acetate (B1210297) functionality in overcoming challenges in drug delivery.

Investigational Use as a Serine Protease Inhibitor

A significant area of therapeutic investigation for this compound is its role in the development of serine protease inhibitors. google.comgoogle.com Specifically, this compound has been utilized in the synthesis of inhibitors targeting the Hepatitis C virus (HCV) NS3-NS4A protease. google.comgoogle.com This viral enzyme is a serine protease essential for the replication of HCV, making it a prime target for antiviral drug discovery. google.com

Patents disclose the preparation of this compound as a precursor or intermediate in the synthesis of complex molecules designed to inhibit this key viral enzyme. google.comgoogle.com These inventions describe compounds that interfere with the life cycle of the hepatitis C virus, highlighting the utility of the this compound scaffold in constructing potent antiviral agents. google.comgoogle.com The development of such inhibitors represents a critical strategy in the treatment of HCV infections, and the inclusion of this compound in these synthetic pathways demonstrates its importance in this therapeutic context. google.com

Advanced Analytical and Spectroscopic Characterization in Research

Chromatographic Techniques for Purity and Analysis

Chromatography is a cornerstone for separating and analyzing mixtures. In the context of (1-Hydroxycyclohexyl)acetic acid, various chromatographic methods serve distinct but complementary purposes, from initial reaction monitoring to final purification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is extensively used in metabolomics to identify and quantify volatile and semi-volatile organic compounds in complex biological samples. nih.govnih.gov For a compound like this compound, which contains polar hydroxyl and carboxylic acid functional groups, direct analysis by GC-MS is challenging due to its low volatility and potential for thermal degradation.

To overcome this, a crucial derivatization step is required prior to analysis. The active hydrogens of the hydroxyl and carboxyl groups are replaced with less polar, more volatile groups, such as trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ethers/esters. nih.govresearchgate.net This is often achieved using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). nih.govresearchgate.net

Once derivatized, the compound can be readily analyzed. The gas chromatograph separates the derivatized this compound from other components in the mixture based on their boiling points and interactions with the capillary column. The separated components then enter the mass spectrometer, which ionizes them and fragments them into a predictable pattern. This mass spectrum serves as a molecular fingerprint, allowing for definitive identification and structural confirmation. nih.gov

In research, GC-MS is invaluable for:

Metabolite Profiling: Identifying this compound as a metabolite in biological fluids or cell cultures. For instance, the related compound cis-4-Hydroxycyclohexylacetic acid has been identified as a tyrosine metabolite. hmdb.ca

Reaction Monitoring: Tracking the progress of a synthesis reaction by quantifying the disappearance of starting materials and the appearance of the desired product over time.

| Parameter | Description | Relevance to this compound Analysis |

| Derivatization | Chemical modification to increase volatility and thermal stability. | Essential : Silylation of the -OH and -COOH groups is necessary for analysis. nih.govresearchgate.net |

| Stationary Phase | Typically a non-polar or mid-polar capillary column (e.g., DB-5ms). | Separates compounds based on boiling point and polarity. |

| Ionization | Electron Ionization (EI) at 70 eV is standard. | Creates reproducible fragmentation patterns for library matching. |

| Detection | Mass analyzer (e.g., quadrupole) detects charged fragments based on their mass-to-charge ratio (m/z). | Provides a mass spectrum for identification and structural information. |

Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and sensitive technique used ubiquitously in organic chemistry labs to monitor the progress of a chemical reaction. researchgate.net To follow the synthesis of this compound, small aliquots of the reaction mixture are spotted onto a TLC plate (typically silica (B1680970) gel) at different time intervals.

The plate is then developed in a suitable solvent system (mobile phase), often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297). rochester.edu Because this compound is a polar molecule containing both a hydroxyl and a carboxylic acid group, it will have a strong affinity for the polar silica gel stationary phase and will move up the plate more slowly than less polar starting materials. This difference in mobility, quantified by the Retention Factor (Rf value), allows for a clear visual assessment of the reaction's progression. The disappearance of starting material spots and the appearance of a new, lower-Rf product spot indicate that the reaction is proceeding as desired. youtube.com Visualization is typically achieved using a UV lamp (if the compounds are UV-active) or by staining with a chemical agent like potassium permanganate (B83412) or p-anisaldehyde. researchgate.net

Once TLC analysis indicates a reaction is complete, column chromatography is the standard method for purifying the crude product on a preparative scale. youtube.com This technique operates on the same principles as TLC but on a much larger scale. A glass column is packed with a stationary phase, most commonly silica gel. rochester.edu

For an acidic compound like this compound, there is a risk of the compound streaking or binding irreversibly to the basic sites on the silica gel. To mitigate this, a small amount of a volatile acid, such as acetic acid or trifluoroacetic acid (TFA), is often added to the eluting solvent (mobile phase). rochester.edureddit.combiotage.com This acidic modifier protonates the compound, reducing its interaction with the silica and leading to better peak shapes and improved recovery. biotage.com

The crude mixture is loaded onto the top of the column, and the mobile phase is passed through. rochester.edu Components of the mixture separate based on their polarity, with less polar compounds eluting first and more polar compounds, like this compound, eluting later. youtube.com Fractions are collected sequentially and analyzed by TLC to identify those containing the pure product.

| Technique | Stationary Phase | Typical Mobile Phase | Purpose for this compound |

| TLC | Silica Gel | Hexane/Ethyl Acetate mixtures | Rapidly monitor reaction progress. researchgate.net |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate with ~0.1-1% Acetic Acid | Purify the final product from byproducts and unreacted starting materials. rochester.edubiotage.com |

Spectroscopic Methods in Structural Elucidation

Spectroscopy involves the interaction of electromagnetic radiation with matter to obtain structural information. For this compound, NMR, IR, and UV-Vis spectroscopy are indispensable tools for confirming its molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the structure of an organic compound. slideshare.net It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): This technique provides information about the number of different types of protons, their electronic environment (chemical shift), their proximity to other protons (spin-spin splitting), and the number of protons of each type (integration). slideshare.netyoutube.com For this compound, the ¹H NMR spectrum would be expected to show:

A broad singlet for the carboxylic acid proton (-COOH), which is often exchangeable with D₂O.

A broad singlet for the tertiary alcohol proton (-OH), also exchangeable.

A singlet for the two protons of the methylene (B1212753) group (-CH₂-).

A series of complex, overlapping multiplets for the ten protons on the cyclohexane (B81311) ring.

¹³C NMR (Carbon-13 NMR): This provides information on the number of non-equivalent carbon atoms in the molecule. youtube.comyoutube.com The predicted ¹³C NMR spectrum for this compound would show:

A signal at the downfield end of the spectrum (~170-180 ppm) for the carbonyl carbon of the carboxylic acid.

A signal for the quaternary carbon attached to the hydroxyl group (~70-80 ppm).

A signal for the methylene carbon of the acetic acid group.

Multiple signals for the carbons of the cyclohexane ring.

| ¹H NMR Predicted Signals | ¹³C NMR Predicted Signals |

| Broad singlet (-COOH) | Carbonyl carbon (~170-180 ppm) |

| Broad singlet (-OH) | Quaternary carbon (-C-OH, ~70-80 ppm) |

| Singlet (-CH₂-) | Methylene carbon (-CH₂-) |

| Multiplets (Cyclohexane CH₂) | Cyclohexane carbons (multiple signals) |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations (stretching and bending). masterorganicchemistry.com The IR spectrum of this compound would display characteristic absorption bands:

A very broad absorption band from approximately 2500-3300 cm⁻¹, characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid. orgchemboulder.com

A sharp, strong absorption band around 1700-1725 cm⁻¹, corresponding to the C=O (carbonyl) stretch of the carboxylic acid. masterorganicchemistry.comorgchemboulder.com

A broad absorption band around 3200-3600 cm⁻¹ for the O-H stretch of the tertiary alcohol. This peak is often superimposed on the broader carboxylic acid O-H stretch.

C-H stretching absorptions just below 3000 cm⁻¹ for the sp³ hybridized carbons of the cyclohexane and methylene groups. orgchemboulder.com

A C-O stretching band in the 1210-1320 cm⁻¹ region. orgchemboulder.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of UV or visible light, which corresponds to electronic transitions within a molecule. It is most useful for compounds containing chromophores, such as conjugated systems or aromatic rings. This compound lacks an extensive chromophore. It contains an isolated carbonyl group (C=O), which exhibits a weak n→π* electronic transition. This results in a weak absorption band at a low wavelength, typically around 200-210 nm. researchgate.netsemanticscholar.org Therefore, UV-Vis spectroscopy is of limited utility for detailed structural analysis of this specific compound but can be used to check for the presence of UV-active impurities.

Theoretical and Computational Studies of 1 Hydroxycyclohexyl Acetic Acid

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations and molecular modeling serve as powerful tools to elucidate the intrinsic properties of (1-Hydroxycyclohexyl)acetic acid. These methods allow for a detailed examination of the molecule's electronic structure and conformational possibilities.

Conformational Analysis and Energy Landscapes

The conformational flexibility of this compound is primarily dictated by the cyclohexane (B81311) ring and the orientation of the acetic acid substituent. The cyclohexane ring typically adopts a stable chair conformation. For the closely related compound, ethyl 2-(1-hydroxycyclohexyl)acetate, it has been noted that the cyclohexane ring maintains this chair geometry. In this conformation, the substituents—the hydroxyl group and the acetic acid group—can be situated in either axial or equatorial positions. The relative stability of these conformers is governed by steric and electronic effects.

A key aspect of the molecule's electronic structure is the distribution of its frontier molecular orbitals. For its ethyl ester, the highest occupied molecular orbital (HOMO) is localized on the hydroxyl oxygen, while the lowest unoccupied molecular orbital (LUMO) is centered on the carbonyl group of the ester. This distribution is fundamental to the molecule's reactivity.

Table 1: Predicted Electronic Properties of a this compound derivative

| Property | Description | Predicted Location/Value |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Localized on the hydroxyl oxygen (-9.8 eV for the ethyl ester) |

| LUMO | Lowest Unoccupied Molecular Orbital | Resides on the carbonyl group (-1.2 eV for the ethyl ester) |

Note: The data presented is for the ethyl ester of this compound as a closely related analogue in the absence of specific data for the parent acid.

Reaction Pathway Predictions and Transition State Analysis

While specific computational studies on the reaction pathways of this compound are not widely available, theoretical methods are well-suited for such investigations. DFT calculations, for instance, can be employed to model the transition states of reactions involving this molecule, thereby evaluating the energy barriers for various chemical transformations.

For example, in the context of esterification or oxidation reactions, computational modeling can map the potential energy surface, identifying the most likely reaction mechanisms. Mechanistic studies on the reaction of this compound with vinyl ethers have been conducted experimentally, revealing the formation of an adduct that subsequently rearranges. researchgate.net At lower temperatures, this reaction with butyl vinyl ether results in the corresponding butyl ester. researchgate.netresearchgate.net At higher temperatures (80°C), both esterification and elimination of a water molecule take place, leading to an unsaturated butyl ester. researchgate.netresearchgate.net Computational analysis of these reactions could provide deeper insights into the transition state geometries and the energetic favorability of these different reaction outcomes.

Molecular Dynamics Simulations for Biological Interactions

Molecular dynamics (MD) simulations offer a means to study the dynamic behavior of this compound in a biological context, such as its interaction with proteins or its ability to cross cell membranes.

Ligand-Protein Docking Studies

There is currently no publicly available research detailing specific ligand-protein docking studies for this compound. However, this compound has been identified as a serum metabolite in various biological studies, where its levels have been correlated with physiological markers such as Body Mass Index (BMI). mdpi.comresearchgate.netresearchgate.netresearchgate.netresearchgate.net Such findings suggest that it may interact with various proteins in the body.

Molecular docking simulations could be a valuable future step to identify potential protein targets of this compound. This computational technique would involve docking the 3D structure of the molecule into the binding sites of a range of proteins to predict binding affinities and interaction modes. This could help to elucidate the molecular mechanisms underlying its observed physiological correlations.

Simulations of Membrane Permeation and Distribution

Detailed computational studies simulating the membrane permeation and distribution of this compound have not been reported in the scientific literature. The ability of a molecule to pass through biological membranes is a critical factor in its bioavailability and distribution within the body.

MD simulations could be used to model the passage of this compound across a lipid bilayer, providing an atomistic view of the permeation process. Such simulations would calculate the potential of mean force (PMF) profile, which describes the free energy changes as the molecule moves from the aqueous environment into and across the membrane. This would help to predict its passive permeability and understand the energetic barriers to its transport.

Future Research Directions and Translational Perspectives

Emerging Synthetic Methodologies for Enhanced Efficiency

Currently, (1-Hydroxycyclohexyl)acetic acid is available as a reagent for research purposes. scbt.comsigmaaldrich.comcalpaclab.com However, the development of more efficient, scalable, and environmentally benign synthetic routes is a critical area for future research. Existing methods for analogous cyclohexyl acetic acid derivatives can serve as a foundation for innovation. For instance, synthetic strategies for other cyclohexyl acetic acids have involved multi-step processes starting from precursors like oxiranes or azido-lactones, utilizing reagents such as potassium cyanide followed by hydrolysis to form the acetic acid moiety. nih.gov

Future research could focus on:

Catalytic Approaches: Developing novel catalytic systems to streamline the synthesis, reducing the number of steps and improving atom economy.

Flow Chemistry: Implementing continuous flow processes, which can offer superior control over reaction parameters, enhance safety, and facilitate easier scale-up compared to traditional batch methods.

Biocatalysis: Exploring enzymatic pathways for the synthesis, which could provide high stereoselectivity and milder reaction conditions.

A patent for the synthesis of the related compound gabapentin (B195806) describes a pathway involving a 1-(nitromethyl) cyclohexyl acetic acid intermediate, which is subsequently reduced. google.com Adapting such pathways could provide efficient routes to this compound and its derivatives.

In-depth Investigation of Biological Mechanisms

The biological role of this compound is largely unexplored, representing a significant frontier for investigation. Preliminary insights can be drawn from related molecules.

While the specific biological targets of this compound are unknown, related structures have shown promise in therapeutic contexts. A close derivative, (1-hydroxycyclohexyl)(phenyl)acetic acid, is being investigated for potential anti-inflammatory or analgesic effects due to its potential to interact with various biological targets. ontosight.ai Furthermore, other cyclohexyl acetic acid derivatives have been specifically designed and synthesized as inhibitors of enzymes like Glycerol 3-phosphate acyltransferase (GPAT), which is a key control point for fat synthesis and a potential target for obesity treatments. nih.gov

Future research should prioritize:

High-Throughput Screening: Testing the compound against a wide array of enzymes, receptors, and cellular pathways to identify potential biological targets.

Mechanism of Action Studies: Once a target is identified, detailed biochemical and cellular studies will be necessary to validate the interaction and understand the mechanism of action.

Computational Docking: In silico modeling can predict interactions with known protein structures, helping to prioritize targets for experimental validation. nih.gov

The structural similarity to acetic acid, which can induce the production of reactive oxygen species (ROS) and affect cellular signaling, suggests that this compound could also modulate intracellular pathways, a hypothesis that warrants investigation. nih.gov

The connection between this compound and metabolic pathways is a key area for future study. The ChEBI (Chemical Entities of Biological Interest) database notes the existence of (1-hydroxycyclohexyl)acetyl-CoA, directly implying a potential link to acetyl-CoA metabolism. ebi.ac.uk Acetyl-CoA is a critical hub in cellular metabolism, connecting pathways like glycolysis, the Krebs cycle, and fatty acid synthesis. biorxiv.orgnih.gov

Studies on structurally similar compounds provide a roadmap for investigation. For example, the metabolism of p-hydroxyphenyl acetic acid has been shown to proceed primarily through excretion with minor conjugation to glucuronide and glycine, suggesting a low level of metabolic conversion by P450 enzymes. nih.gov Future metabolic studies on this compound should therefore investigate:

Metabolite Profiling: Identifying the metabolites of the compound in hepatocytes and in vivo to understand how the body processes it.

Pathway Analysis: Determining if the compound or its metabolites influence central energy pathways like the citric acid cycle or fatty acid oxidation. The use of acetate (B1210297) as a carbon source can create a metabolic "shortcut" to acetyl-CoA, and it would be valuable to explore if this compound can be similarly utilized or influence these pathways. biorxiv.org

Enzyme Interactions: Investigating interactions with key metabolic enzymes, such as acyl-CoA synthetases, which are responsible for converting free acetate into acetyl-CoA. nih.gov

Development of Advanced Analytical Techniques for Complex Matrices

To properly study the pharmacokinetics, metabolism, and environmental fate of this compound, robust and sensitive analytical methods are required. The analysis of compounds in complex biological matrices like blood, urine, or tissue is challenging due to the presence of interfering endogenous substances such as ions, amino acids, and phospholipids. nih.govnih.gov

Future research in this area should focus on:

LC-MS/MS Method Development: Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is a powerful technique for quantitative analysis. nih.gov Developing a specific and validated LC-MS/MS method is a priority for accurately measuring the compound in biological samples.

Advanced Sample Preparation: Investigating techniques like solid-phase extraction (SPE) to effectively clean up samples and minimize matrix effects, which can suppress or enhance the analytical signal. nih.gov

Use of Internal Standards: Synthesizing and utilizing isotopically labeled versions of this compound as internal standards to improve the accuracy and precision of quantification. nih.gov

These analytical tools are essential prerequisites for conducting the in-depth biological investigations described previously. nih.gov

Exploration of Novel Derivatives for Specific Scientific Applications

The core structure of this compound serves as a valuable scaffold for creating novel derivatives with tailored properties for specific applications. Research on related compounds has demonstrated the viability of this approach.

One of the most well-known derivatives is 1-Hydroxycyclohexyl phenyl ketone, which is widely used as a photoinitiator in applications like UV-curable coatings and 3D printing. guidechem.com It also functions as an efficient oxidizing agent in chemical synthesis. organic-chemistry.org Another derivative, 1-(aminomethyl)cyclohexyl-acetic acid, is the active pharmaceutical ingredient known as gabapentin, a widely used medication. google.com

Future exploration could yield derivatives for various scientific fields:

Medicinal Chemistry: As suggested by related compounds, derivatization could lead to new therapeutic agents, such as anti-inflammatory drugs or enzyme inhibitors. nih.govontosight.ai

Materials Science: Modifying the acetic acid moiety could lead to new monomers for creating specialized polymers and materials.

Chemical Biology: Developing derivatives that incorporate fluorescent tags or reactive handles would create chemical probes to study biological systems and identify cellular targets.

The synthesis of these novel derivatives will leverage and drive the development of the emerging synthetic methodologies discussed in section 6.1.

Q & A

Q. What are the common synthetic routes for (1-hydroxycyclohexyl)acetic acid, and how are they optimized for yield and purity?

this compound is synthesized via ester hydrolysis of intermediates such as 1-hydroxycyclohexaneacetic acid ethyl ester. A typical method involves reacting cyclohexanol derivatives with bromoacetic acid esters under alkaline conditions, followed by acid hydrolysis to yield the final product . Optimization strategies include:

- Reagent stoichiometry : Adjusting molar ratios of reactants (e.g., cyclohexanol to bromoacetic acid ester) to minimize side products.

- Temperature control : Maintaining reaction temperatures between 60–80°C to enhance reaction rates while avoiding decomposition.

- Purification : Using column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to isolate the compound with >95% purity .

Q. How is this compound characterized spectroscopically, and what key spectral markers confirm its structure?

Structural confirmation relies on:

Q. What analytical methods are suitable for quantifying this compound in complex mixtures?

- HPLC : Reverse-phase C18 columns with UV detection at 210–220 nm (carboxylic acid absorption). Mobile phases: acetonitrile/water (60:40) with 0.1% trifluoroacetic acid for peak sharpness .

- Titration : Acid-base titration using standardized NaOH (0.1 M) with phenolphthalein indicator, though this is less specific for complex matrices .

- GC-MS : Derivatization (e.g., silylation) to improve volatility, followed by separation on DB-5 columns and EI-MS detection .

Advanced Research Questions

Q. How can computational tools predict and optimize synthetic pathways for this compound?

Databases like PISTACHIO and REAXYS enable in silico route design by:

- Retrosynthetic analysis : Identifying viable precursors (e.g., cyclohexanol derivatives) and reaction steps (e.g., esterification, hydrolysis).

- Machine learning : Algorithms predict reaction yields and side products based on historical data. For example, Bayesian optimization can refine catalyst selection (e.g., H₂SO₄ vs. p-TsOH) for ester hydrolysis .

- DFT calculations : Modeling transition states to evaluate energy barriers for key steps like cyclohexanol activation .

Q. What are the decomposition pathways of this compound under alkaline conditions, and how are these products analyzed?

Under strong alkaline conditions (e.g., 10% KOH), the compound undergoes cleavage to form cyclohexanone and acetic acid via β-hydroxy acid degradation mechanisms . Methodological insights:

- Kinetic studies : Monitoring decomposition rates using UV-Vis spectroscopy (cyclohexanone absorption at 280 nm).

- Product isolation : Liquid-liquid extraction (diethyl ether) followed by GC-MS or ¹H NMR to confirm cyclohexanone (δ 2.1 ppm, triplet) and acetic acid (δ 2.3 ppm, singlet) .

- Mechanistic probes : Isotopic labeling (e.g., ¹⁸O in hydroxide) to track oxygen incorporation in products .

Q. How does this compound influence polymer synthesis, particularly in photopolymerization?

In materials science, the compound acts as:

- Crosslinking agent : Its carboxylic acid group reacts with diols (e.g., polyethylene glycol) to form ester-linked networks, enhancing mechanical strength in hydrogels .

- Photoinitiator co-factor : When combined with 1-hydroxycyclohexyl phenyl ketone (Irgacure 184), it accelerates radical polymerization under UV light (λ = 365 nm) by stabilizing reactive intermediates .

- Method optimization : FTIR monitoring of C=O bond consumption (peak at 1700 cm⁻¹) to track polymerization efficiency .

Q. What strategies mitigate experimental contradictions in characterizing the compound’s stability across different pH ranges?

Discrepancies in stability data (e.g., pH 2–7 vs. pH >10) are addressed via:

- Controlled environment studies : Using buffered solutions (e.g., phosphate buffers) to isolate pH effects.

- Accelerated stability testing : High-temperature stress (40–60°C) to predict long-term degradation, validated by Arrhenius modeling .

- Advanced analytics : LC-MS/MS to detect trace degradation products (e.g., cyclohexanone oxime at m/z 127) that standard HPLC may miss .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.